9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Biological Activity
The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS No. 922453-33-6) is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, including antimicrobial properties and other pharmacological effects.
- Molecular Formula : C22H29N5O2
- Molecular Weight : 395.507 g/mol
- IUPAC Name : 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Antimicrobial Activity
Recent studies have indicated that purine derivatives like the compound exhibit antimycobacterial activity . For instance:
- Minimum Inhibitory Concentration (MIC) : The compound was tested against Mycobacterium tuberculosis with promising results. Compounds structurally similar to it have shown MIC values as low as 1 μM against drug-resistant strains of M. tuberculosis .
Cytotoxicity and Selectivity
The selectivity index (SI), defined as the ratio of cytotoxicity (IC50) to antimicrobial effectiveness (MIC), is crucial for evaluating the safety profile of new compounds:
- Studies have demonstrated that certain purine derivatives possess low cytotoxicity in mammalian cell lines while maintaining effective antimicrobial activity. For example, a related compound exhibited an IC50 value significantly higher than its MIC against M. tuberculosis, indicating a favorable selectivity index .
Understanding the mechanism of action is vital for assessing the potential therapeutic application of this compound:
- Research has identified specific genetic mutations in M. tuberculosis strains resistant to certain purine derivatives. These mutations often occur in genes encoding key enzymes involved in the bacterial cell wall biosynthesis pathway . This suggests a targeted mechanism of action that could be exploited in drug design.
Study 1: Antimycobacterial Activity
A study conducted by Gundersen et al. focused on various N-substituted purines and their antimycobacterial properties. The results indicated that:
- Compounds with specific substitutions at the 9-position showed significant activity against M. tuberculosis, with some derivatives achieving low MIC values and high selectivity indices .
Study 2: Structural Modifications
Another research effort investigated structural modifications of purines to enhance their biological activity:
- Modifications at positions 2 and 6 of the purine core resulted in derivatives with improved solubility and stability while retaining effective antimycobacterial activity . Such findings underscore the importance of chemical structure in determining biological efficacy.
Summary Table of Biological Activities
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)10-13-27-20(28)18-19(24(5)22(27)29)23-21-25(11-7-12-26(18)21)17-9-6-8-15(3)16(17)4/h6,8-9,14H,7,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULBLKPXDUXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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